2-Furan-2-ylmethylene-cyclopentanone
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Overview
Description
2-Furan-2-ylmethylene-cyclopentanone is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol It is characterized by a furan ring attached to a cyclopentanone moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Furan-2-ylmethylene-cyclopentanone can be synthesized via the aldol condensation of cyclopentanone and furfural. In a typical method, cyclopentanone (10 mmol) and furfural (20 mmol) are diluted with methanol to form a solution. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds under reflux conditions .
Industrial Production Methods
Industrial production of this compound involves similar aldol condensation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Furan-2-ylmethylene-cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Furan-2-ylmethylene-cyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Furan-2-ylmethylene-cyclopentanone involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. Its unique structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Furan-2-ylmethylidene-cyclopentanone: A closely related compound with a similar structure but different reactivity.
Cyclopentanone derivatives: Compounds like cyclopentanone itself and its various substituted derivatives.
Uniqueness
2-Furan-2-ylmethylene-cyclopentanone is unique due to its combination of a furan ring and a cyclopentanone moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses .
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(furan-2-ylmethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C10H10O2/c11-10-5-1-3-8(10)7-9-4-2-6-12-9/h2,4,6-7H,1,3,5H2 |
InChI Key |
PBWBXZYCANWCGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CO2)C(=O)C1 |
Origin of Product |
United States |
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